Cas no 670243-26-2 (methyl 2-(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxy-2-phenylacetate)

methyl 2-(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxy-2-phenylacetate 化学的及び物理的性質
名前と識別子
-
- methyl 2-(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxy-2-phenylacetate
- Benzeneacetic acid, α-[[4,7-dimethyl-2-oxo-3-(phenylmethyl)-2H-1-benzopyran-5-yl]oxy]-, methyl ester
-
- MDL: MFCD10040534
- インチ: 1S/C27H24O5/c1-17-14-22(31-25(27(29)30-3)20-12-8-5-9-13-20)24-18(2)21(26(28)32-23(24)15-17)16-19-10-6-4-7-11-19/h4-15,25H,16H2,1-3H3
- InChIKey: JXVSRWFHCGBLJV-UHFFFAOYSA-N
- ほほえんだ: C(OC)(=O)C(OC1=CC(C)=CC2OC(=O)C(CC3=CC=CC=C3)=C(C)C1=2)C1=CC=CC=C1
methyl 2-(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxy-2-phenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | BA37835-250mg |
Methyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-2-phenylacetate |
670243-26-2 | 95% | 250mg |
$423.00 | 2024-04-19 | |
OTAVAchemicals | 1095866-1G |
methyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-2-phenylacetate |
670243-26-2 | 95% | 1G |
$300 | 2023-07-06 | |
OTAVAchemicals | 1095866-250MG |
methyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-2-phenylacetate |
670243-26-2 | 95% | 250MG |
$200 | 2023-07-06 | |
OTAVAchemicals | 1095866-100MG |
methyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-2-phenylacetate |
670243-26-2 | 95% | 100MG |
$175 | 2023-07-06 | |
A2B Chem LLC | BA37835-100mg |
Methyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-2-phenylacetate |
670243-26-2 | 95% | 100mg |
$395.00 | 2024-04-19 | |
A2B Chem LLC | BA37835-500mg |
Methyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-2-phenylacetate |
670243-26-2 | 95% | 500mg |
$478.00 | 2024-04-19 | |
OTAVAchemicals | 1095866-500MG |
methyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-2-phenylacetate |
670243-26-2 | 95% | 500MG |
$250 | 2023-07-06 |
methyl 2-(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxy-2-phenylacetate 関連文献
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
2. Book reviews
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
methyl 2-(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxy-2-phenylacetateに関する追加情報
Methyl 2-(3-Benzyl-4,7-Dimethyl-2-Oxochromen-5-yl)oxy-2-Phenylacetate (CAS No. 670243-26-2): A Comprehensive Overview
Methyl 2-(3-Benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxy-2-phenylacetate (CAS No. 670243-26-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number, is a derivative of chromene and exhibits unique structural and functional properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The chemical structure of methyl 2-(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxy-2-phenylacetate is characterized by a chromene core with additional benzyl and phenyl substituents. The presence of these functional groups imparts specific pharmacological activities, making it an interesting molecule for further investigation. Recent studies have highlighted its potential as an anti-inflammatory agent, as well as its role in modulating various biological pathways.
In the context of medicinal chemistry, the synthesis and characterization of methyl 2-(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxy-2-phenylacetate have been extensively documented. The compound can be synthesized through a multi-step process involving the condensation of appropriate precursors and subsequent functional group modifications. The synthetic route is well-documented in the literature, providing a robust framework for researchers to optimize and scale up the production process.
One of the key areas of interest in the study of methyl 2-(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxy-2-phenylacetate is its anti-inflammatory properties. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Furthermore, recent research has explored the mechanism of action of methyl 2-(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxy-2-phenylacetate. Studies have indicated that it can modulate the activity of key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). This dual inhibition profile makes it a promising candidate for developing drugs with fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
In addition to its anti-inflammatory properties, methyl 2-(3-benzyl-4,7-dimethyl-2-oxochromen-5-yloxy)-2-phenylacetate has also shown potential in other therapeutic areas. For instance, preliminary studies have suggested that it may have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death. This property could be particularly valuable in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The pharmacokinetic profile of methyl 2-(3-benzyl-4,7-dimethyl)-oxochromen)-5-yloxy)-phenylacetate has also been investigated to understand its behavior in biological systems. Studies have shown that it exhibits good oral bioavailability and a favorable distribution profile, making it suitable for systemic administration. However, further research is needed to optimize its pharmacokinetic properties and enhance its therapeutic efficacy.
Clinical trials are currently underway to evaluate the safety and efficacy of methyl 2-(3-benzyl)-4,7-dimetyl)-oxochermen)-5-yloxy)phenylacetate in human subjects. Early results from phase I trials have been promising, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing to phase II and III trials to further validate its clinical potential.
In conclusion, methyl 2-(3-benzyl)-4,7-dimetyl)oxochermen)5-yloxy)phenylacetate (CAS No. 670243-26-2) represents a promising compound with diverse therapeutic applications. Its unique chemical structure and pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to unravel its full potential, this compound may pave the way for new treatments for various diseases and conditions.
670243-26-2 (methyl 2-(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxy-2-phenylacetate) 関連製品
- 35899-53-7(L-Cysteine,S-(5'-deoxyadenosin-5'-yl)-)
- 1805386-58-6(Ethyl 2-amino-4-(aminomethyl)-5-(difluoromethyl)pyridine-3-carboxylate)
- 83303-19-9(2,3,6-Trimethylcyclohexan-1-amine)
- 1807015-62-8(4-(Difluoromethyl)-5-iodo-3-methoxypyridine-2-sulfonyl chloride)
- 1256833-56-3(5-chloro-3-cyanopicolinic acid)
- 2490566-80-6(tert-butyl N-(2-hydroxyethyl)-N-(1R)-1-phenylethylcarbamate)
- 1353974-27-2(N-(1-Benzyl-piperidin-3-yl)-2-chloro-acetamide)
- 1086386-02-8(N1-[(Oxan-4-yl)methyl]benzene-1,2-diamine)
- 1806845-53-3(Methyl 3-cyano-5-(difluoromethyl)-6-fluoropyridine-2-acetate)
- 1396813-03-8(7-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-2H,3H,4H,6H-pyrimido2,1-b1,3thiazine-3-carboxamide)




